

# NU9056: A Selective KAT5 (Tip60) Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NU9056    |           |
| Cat. No.:            | B15604790 | Get Quote |

An In-depth Technical Guide

#### **Abstract**

Lysine Acetyltransferase 5 (KAT5), also known as Tip60, is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1] Its dysregulation is implicated in various diseases, most notably cancer. **NU9056** has emerged as a potent and selective small-molecule inhibitor of KAT5, making it an invaluable tool for studying the biological functions of this enzyme and a promising lead compound for therapeutic development. This technical guide provides a comprehensive overview of **NU9056**, including its biochemical and cellular activities, its mechanism of action, and detailed experimental protocols for its use in research.

## **Introduction to KAT5 (Tip60)**

KAT5 is a member of the MYST family of histone acetyltransferases (HATs), characterized by a highly conserved MYST domain that contains a zinc finger and an acetyl-CoA binding motif.[2] [3] It plays a pivotal role in chromatin remodeling by acetylating histone H4 at multiple lysine residues, as well as histones H2A and H3.[4][5] This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates gene transcription.[6][7]

Beyond its role in histone modification, KAT5 acetylates a variety of non-histone proteins, thereby modulating their function. Key substrates include p53, ATM, and the androgen receptor, highlighting KAT5's involvement in DNA damage response and hormone signaling.[1][2] In the



context of cancer, particularly prostate cancer, KAT5 is often overexpressed and acts as a co-activator for the androgen receptor.[1][8]

### **NU9056:** A Selective KAT5 Inhibitor

**NU9056**, chemically identified as 1,2-bis(isothiazol-5-yl)disulfane, is a cell-permeable disulfane compound that acts as a potent and selective inhibitor of KAT5.[1][9] It was identified through high-throughput screening as an isothiazole derivative with significant inhibitory activity against KAT5.[1][8]

## **Biochemical Activity and Selectivity**

In vitro enzymatic assays have demonstrated that **NU9056** is a highly effective inhibitor of KAT5. The inhibitory activity of **NU9056** against various histone acetyltransferases is summarized in the table below.

| Enzyme       | IC50 (μM) | Selectivity vs. KAT5 |  |
|--------------|-----------|----------------------|--|
| KAT5 (Tip60) | < 2[10]   | -                    |  |
| p300         | 60[10]    | >30-fold             |  |
| PCAF         | 36[10]    | >18-fold             |  |
| GCN5         | > 100[10] | >50-fold             |  |

Table 1: Biochemical activity and selectivity of **NU9056** against various histone acetyltransferases.

## **Cellular Activity**

**NU9056** exhibits a range of effects in cellular models, primarily through the inhibition of KAT5's acetyltransferase activity. These effects are particularly pronounced in cancer cell lines.



| Cell Line                                             | Assay                  | Endpoint                  | Result                                              | Reference      |
|-------------------------------------------------------|------------------------|---------------------------|-----------------------------------------------------|----------------|
| Prostate Cancer<br>(LNCaP, PC3,<br>etc.)              | Proliferation          | GI50                      | 8-27 μΜ                                             | [1][8][11]     |
| Prostate Cancer<br>(LNCaP)                            | Apoptosis              | Caspase 3/9<br>Activation | Time and concentration-dependent increase           | [1][8][11][12] |
| Prostate Cancer<br>(LNCaP)                            | Histone<br>Acetylation | Western Blot              | Decreased<br>H3K14, H4K8,<br>H4K16<br>acetylation   | [6][12][13]    |
| Prostate Cancer<br>(LNCaP)                            | Protein Levels         | Western Blot              | Decreased<br>Androgen<br>Receptor, PSA,<br>p53, p21 | [1][6][8][11]  |
| Anaplastic<br>Thyroid<br>Carcinoma<br>(8505C, CAL-62) | Cell Viability         | CCK8 Assay                | Concentration-<br>dependent<br>inhibition           | [9]            |
| Anaplastic<br>Thyroid<br>Carcinoma<br>(8505C, CAL-62) | Migration/Invasio<br>n | Transwell Assay           | Dose-dependent inhibition                           | [9]            |

Table 2: Summary of the cellular activities of **NU9056** in various cancer cell lines.

# **Mechanism of Action and Signaling Pathways**

**NU9056** exerts its biological effects by directly inhibiting the enzymatic activity of KAT5. This leads to a reduction in the acetylation of both histone and non-histone substrates, which in turn modulates multiple downstream signaling pathways.



## **Inhibition of Histone Acetylation**

By inhibiting KAT5, **NU9056** leads to a decrease in the acetylation of key histone residues, including H3K14, H4K8, and H4K16.[12][13] This results in a more condensed chromatin state, leading to the repression of genes regulated by KAT5.

## **Modulation of Key Signaling Pathways**

KAT5 plays a crucial role in the DNA damage response (DDR) by acetylating and activating ATM (Ataxia Telangiectasia Mutated) kinase.[2] Pre-treatment of cells with **NU9056** has been shown to inhibit the phosphorylation of ATM in response to ionizing radiation, indicating a blockade of the DDR pathway.[1][8] This suggests that **NU9056** could potentially be used as a sensitizer to radiation therapy in cancer treatment.



Click to download full resolution via product page

**NU9056** blocks the DNA damage response pathway.

In several cancer cell lines, treatment with **NU9056** leads to the induction of apoptosis.[14] This is mediated through the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3.[1][8][11][12] The pro-apoptotic effects of **NU9056** are likely a consequence of its impact on p53 and other cell cycle regulators.





Click to download full resolution via product page

**NU9056** induces apoptosis via caspase activation.

In prostate cancer, KAT5 functions as a co-activator of the androgen receptor (AR) through direct acetylation.[1] By inhibiting KAT5, **NU9056** leads to a decrease in AR protein levels and its downstream target, prostate-specific antigen (PSA).[1][6][8] This makes **NU9056** a particularly interesting compound for the study and potential treatment of prostate cancer.

A recent study has elucidated a novel mechanism of action for **NU9056** in anaplastic thyroid carcinoma (ATC).[9] In this context, **NU9056** was found to shorten the half-life of the



oncoprotein c-Myc, leading to its downregulation. This, in turn, suppresses the expression of miR-202, a microRNA implicated in ATC progression.[9]



Click to download full resolution via product page

NU9056 downregulates c-Myc and miR-202 in ATC.

# **Experimental Protocols**

The following are detailed methodologies for key experiments involving NU9056.

## In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from the methods used to characterize **NU9056**'s inhibitory activity.[8] [11]

Objective: To determine the IC50 of NU9056 against KAT5 and other HATs.



#### Materials:

- Recombinant KAT5 (or other HAT) enzyme
- Histone H3 or H4 substrate
- [3H]-Acetyl Coenzyme A
- HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of NU9056 in DMSO. The final DMSO concentration in the assay should be kept below 1%.
- In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone substrate.
- Add the diluted **NU9056** or DMSO (vehicle control) to the appropriate wells.
- Initiate the reaction by adding [3H]-Acetyl Coenzyme A.
- Incubate the plate at 30°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).
- Transfer the reaction mixture to a 96-well filter plate and wash several times with 10% TCA to remove unincorporated [3H]-Acetyl Coenzyme A.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of NU9056 and determine the IC50 value using non-linear regression analysis.



## Cellular Proliferation Assay (Sulforhodamine B Assay)

Objective: To assess the effect of NU9056 on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines of interest (e.g., LNCaP, PC3)
- · Complete cell culture medium
- NU9056
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 10% Trichloroacetic acid (TCA)
- 10 mM Tris base solution
- 96-well plates
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of NU9056 for the desired duration (e.g., 72 hours).
- Fix the cells by gently adding 50  $\mu$ L of cold 10% TCA to each well and incubating for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells by adding 100  $\mu$ L of SRB solution to each well and incubating for 15 minutes at room temperature.
- Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.



- Solubilize the bound dye by adding 200 μL of 10 mM Tris base solution to each well.
- Measure the absorbance at 510 nm using a plate reader.
- Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

# Western Blot Analysis for Protein Acetylation and Expression

Objective: To determine the effect of **NU9056** on the acetylation of histones and the expression levels of key proteins.

#### Materials:

- Cells treated with NU9056
- RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-KAT5, anti-p53, anti-AR, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Western blotting transfer system

#### Procedure:

- Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
- Denature the protein lysates by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).



Click to download full resolution via product page

A typical experimental workflow for characterizing NU9056.



### Conclusion

**NU9056** is a valuable and highly selective inhibitor of KAT5 that has proven instrumental in elucidating the diverse roles of this acetyltransferase in cellular physiology and disease. Its ability to modulate key signaling pathways involved in cancer progression, such as the DNA damage response, apoptosis, and androgen receptor signaling, underscores its potential as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize **NU9056** in their studies and to further explore the therapeutic targeting of KAT5.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KAT5 Wikipedia [en.wikipedia.org]
- 3. KAT5 histone acetyltransferase mutations in cancer cells | microPublication [micropublication.org]
- 4. The Tudor-knot domain of KAT5 regulates nucleosomal substrate acetylation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. KAT5 Inhibitor NU9056 Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]



- 11. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- To cite this document: BenchChem. [NU9056: A Selective KAT5 (Tip60) Inhibitor for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604790#nu9056-as-a-selective-kat5-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com